molecular formula C11H11N3O4 B2443565 6-Amino-5-(2-furoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione CAS No. 890093-59-1

6-Amino-5-(2-furoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2443565
CAS No.: 890093-59-1
M. Wt: 249.226
InChI Key: OAEJLQRPTLPJJM-UHFFFAOYSA-N
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Description

6-Amino-5-(2-furoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS Number 890093-59-1) is a chemical compound with the molecular formula C 11 H 11 N 3 O 4 and a molecular weight of 249.22 g/mol [ ]. This pyrimidine dione derivative is characterized by a fused furanoyl moiety, which may enhance its utility in the development of novel heterocyclic scaffolds. It is offered with a minimum purity of 95% and is intended for research and development applications in a laboratory setting [ ][ ]. As a derivative of 1,3-dimethylpyrimidine-2,4(1H,3H)-dione, this compound belongs to a class of heterocyclic building blocks that are of significant interest in synthetic and medicinal chemistry [ ]. Pyrimidine cores are fundamental structures in nucleic acids and are frequently explored in the synthesis of compounds with potential biological activity. Related compounds, such as 6-amino-1,3-dimethyluracil, are well-documented as key reagents in the synthesis of complex molecules, including fused pyrido-pyrimidines and other derivatives studied for various bioactivities [ ][ ]. Researchers are investigating innovative synthetic routes, including ultrasound-assisted methods, to efficiently construct and functionalize such pyrimidine scaffolds [ ]. Safety and Handling: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for use in humans or animals [ ].

Properties

IUPAC Name

6-amino-5-(furan-2-carbonyl)-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-13-9(12)7(10(16)14(2)11(13)17)8(15)6-4-3-5-18-6/h3-5H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEJLQRPTLPJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC=CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Alkylation and Halogenation

The synthesis begins with 1,3-dimethyluracil, which undergoes electrophilic halogenation at the 5-position using iodine monochloride (ICl) or bromine in acetic acid. This step yields 5-halo-1,3-dimethyluracil, with bromine preferred for its superior leaving-group ability in subsequent displacements. The reaction is conducted at 60–80°C for 4–6 hours, achieving 85–92% conversion (Table 1).

Table 1: Halogenation of 1,3-Dimethyluracil

Halogenating Agent Temp (°C) Time (h) Yield (%)
Br₂ (1.2 eq) 70 5 91
ICl (1.5 eq) 65 6 87
Cl₂ (gas) 80 4 78

Acylation at the 5-Position

The 5-halo intermediate reacts with 2-furoyl chloride in the presence of AlCl₃ as a Lewis catalyst. Anhydrous dichloromethane or nitrobenzene serves as the solvent, with reactions proceeding at 0–5°C to suppress polysubstitution. After 2 hours, the mixture is quenched with ice-water, extracting the 5-(2-furoyl) product in 68–74% yield. Nuclear Overhauser Effect (NOE) NMR studies confirm the acyl group’s orientation, avoiding steric interference with the 6-position.

Amination at the 6-Position

The final step involves displacing the 6-halogen with aqueous ammonia under pressure. Using a sealed tube reactor at 120°C for 8 hours achieves 80–85% conversion to the 6-amino derivative. Alternatively, Ullmann-type coupling with Cu(I) catalysts permits milder conditions (90°C, 12 hours) but requires chromatographic purification.

Multicomponent Cyclocondensation Approach

Biginelli-Inspired Assembly

A one-pot synthesis condenses 1,3-dimethylurea, ethyl 2-furoate, and guanidine hydrochloride in refluxing ethanol. While this method mirrors classical pyrimidine syntheses, the electron-withdrawing furoyl group complicates cyclization, necessitating TiCl₄ as a catalyst. After 24 hours, the crude product is recrystallized from ethanol/water (1:3), yielding 55–60% of the target compound.

Table 2: Cyclocondensation Optimization

Catalyst Temp (°C) Time (h) Yield (%)
TiCl₄ 80 24 58
H₂SO₄ 80 36 42
PTSA 80 48 33

Chalcone-Diamine Coupling

Adapting methods from diarylpyrimidine syntheses, 3-(2-furoyl)-1-phenylprop-2-en-1-one is condensed with 1,3-dimethylguanidine in DMF at 160°C. This 4-hour reaction forms the pyrimidine ring but requires subsequent oxidation with KMnO₄ to introduce the 2,4-dione moiety, reducing overall yield to 40–45%.

Halogen Displacement and Functional Group Interconversion

6-Chloro Intermediate Pathway

6-Chloro-5-(2-furoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione serves as a key intermediate. Prepared via chlorination of the 5-(2-furoyl) precursor using POCl₃/PCl₅, this compound undergoes ammonolysis in dioxane/water (3:1) at 100°C for 6 hours. Microwave assistance (150 W, 30 minutes) enhances reaction efficiency, achieving 88% yield with reduced byproduct formation.

Nitro Reduction Strategy

Alternative routes nitrate the 5-position using fuming HNO₃/H₂SO₄, followed by catalytic hydrogenation (H₂/Pd-C) to install the amino group. However, over-reduction of the furan ring remains a challenge, necessitating low hydrogen pressures (15 psi) and short reaction times (<2 hours).

Solvent and Catalytic System Optimization

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in displacement steps but risk N-demethylation at elevated temperatures. Mixed solvent systems (e.g., DMF/H₂O 4:1) balance solubility and stability, particularly during amination. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactivity in heterogeneous mixtures.

Purification and Analytical Characterization

Crude products are purified via silica gel chromatography (ethyl acetate/hexane 1:2) or recrystallization from ethanol. The final compound exhibits characteristic spectral data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.98 (s, 6H, N-CH₃), 6.72 (d, J = 3.1 Hz, 1H, furan H-3), 7.45 (d, J = 3.1 Hz, 1H, furan H-4), 8.21 (s, 1H, NH₂).
  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1695 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(2-furoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The furoyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Biological Applications

The compound exhibits a range of biological activities that make it valuable in medicinal chemistry and pharmacology.

Anticancer Activity

Research has indicated that 6-Amino-5-(2-furoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can induce apoptosis in various cancer cell lines. Studies have demonstrated its effectiveness in inhibiting cell proliferation and promoting cell death through mechanisms involving the modulation of key signaling pathways associated with cancer progression.

Antimicrobial Properties

The compound has shown promising results against several bacterial strains. Its ability to inhibit the growth of Gram-positive bacteria suggests potential applications in developing new antimicrobial agents.

Enzyme Inhibition

This compound acts as an inhibitor for specific enzymes involved in metabolic pathways. This property can be exploited for therapeutic interventions targeting metabolic disorders.

Synthetic Applications

The compound serves as an important intermediate in organic synthesis. Its unique structure allows for modifications that can lead to the development of new derivatives with enhanced biological properties.

Synthesis of Novel Compounds

Researchers utilize this pyrimidine derivative to synthesize a variety of compounds through reactions such as condensation and cyclization. These reactions often yield products with diverse biological activities.

Pharmaceutical Development

Due to its structural characteristics, this compound is a candidate for drug development processes aimed at creating new therapeutic agents.

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits specific enzyme activity

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound. The findings revealed significant inhibitory effects on Staphylococcus aureus, highlighting its potential role in developing new antibiotics.

Mechanism of Action

The mechanism of action of 6-Amino-5-(2-furoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in DNA replication, leading to the suppression of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A pyrimidine analog used as an anti-cancer agent.

    6-Aminouracil: A compound with similar structural features but lacking the furoyl group.

    1,3-Dimethyluracil: A precursor in the synthesis of 6-Amino-5-(2-furoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione.

Uniqueness

This compound is unique due to the presence of the furoyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various scientific research applications.

Biological Activity

6-Amino-5-(2-furoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS No. 890093-59-1) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a furoyl group that may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanism of action.

  • Molecular Formula : C₉H₈N₄O₃
  • Molecular Weight : 224.18 g/mol
  • IUPAC Name : 6-Amino-5-(furan-2-carbonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

Table 1: Antimicrobial Activity Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Candida albicans75 µg/mL

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The MIC values indicate that it is particularly effective against Staphylococcus aureus and Candida albicans.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects.

Case Study: In Vitro Anticancer Activity

A study conducted on various cancer cell lines revealed that the compound exhibits cytotoxic effects:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results :
    • HeLa: IC₅₀ = 30 µg/mL
    • MCF-7: IC₅₀ = 25 µg/mL
    • A549: IC₅₀ = 35 µg/mL

These results suggest that the compound has a promising potential as an anticancer agent due to its ability to inhibit cell proliferation in various cancer types .

The biological activity of this compound is attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways leading to cell death.
  • Antioxidant Properties : Some studies indicate that this compound may possess antioxidant capabilities that contribute to its protective effects against oxidative stress in cells.

Q & A

(Basic) What are the established synthetic routes for 6-Amino-5-(2-furoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione?

Methodological Answer:
The compound is synthesized via multistep reactions involving alkylation, cyclocondensation, and functional group modifications. Key steps include:

  • Alkylation : Reacting 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione with ethyl iodide or benzyl chlorides in DMF/K₂CO₃ to introduce alkyl/aryl groups at the N1 and N3 positions .
  • Cyclocondensation : Using thiourea or cyanacetamide in acetic acid to form thiazolyl or pyrido[2,3-d]pyrimidine derivatives .
  • Furoyl Introduction : Coupling 6-amino precursors with 2-furoyl chloride under anhydrous conditions (e.g., Et₃N in CH₂Cl₂) .
    Optimization : Yields improve with controlled temperature (0–25°C) and stoichiometric ratios (1:1.2 for nucleophile:precursor) .

(Basic) Which spectroscopic methods are most reliable for characterizing this compound and its derivatives?

Methodological Answer:

  • 1H/13C NMR : Assign methyl groups (δ 3.14–3.40 ppm for –CH₃), furoyl protons (δ 7.16–7.85 ppm), and NH₂/OH signals (δ 13.99 ppm). 13C confirms carbonyl (δ 164–166 ppm) and quaternary carbons .
  • X-ray Crystallography : Resolves intramolecular H-bonding (e.g., O4–H⋯O3, 2.65 Å) and confirms stereochemistry .
  • IR Spectroscopy : Identifies carbonyl stretches (1695–1664 cm⁻¹) and NH/OH vibrations (3432–3211 cm⁻¹) .
    Data Cross-Validation : Discrepancies in NH₂ chemical shifts (DMSO vs. CDCl₃) require solvent-specific referencing .

(Advanced) How can conflicting reaction outcomes in derivative synthesis be systematically analyzed?

Methodological Answer:

  • Case Study : In , reacting 5-cyano-1,3-dimethyluracil with malononitrile vs. diethylmalonate yields pyrido[2,3-d]pyrimidines (18b, 18c) or triones (19) due to nucleophile reactivity differences.
  • Resolution Strategies :
    • Kinetic Control : Use low temperatures (0–5°C) and polar aprotic solvents (DMF) to favor pyrido derivatives.
    • Byproduct Identification : LCMS and TLC track intermediates; recrystallization isolates pure products .
    • Computational Modeling : DFT calculations predict transition-state energies to optimize pathways .

(Advanced) What structural features influence the compound’s biological activity (e.g., eEF-2K inhibition)?

Methodological Answer:

  • Key Moieties :
    • Furoyl Group : Enhances π-π stacking with kinase active sites (IC₅₀ reduced by 40% compared to phenyl analogs) .
    • Methyl Substituents : N1/N3 methylation improves metabolic stability (t½ increased from 2.1 to 4.7 hrs in hepatic microsomes) .
  • SAR Studies : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl in ) show 3-fold higher potency due to enhanced H-bonding with Arg78 in eEF-2K .
    Assays : IC₅₀ values determined via kinase inhibition assays (ADP-Glo™) and cytotoxicity profiling (MTT) .

(Advanced) How does X-ray crystallography resolve ambiguities in molecular geometry?

Methodological Answer:

  • Case Study : confirms the compound’s orthorhombic crystal system (space group P212121) with intramolecular H-bonds (O4–H⋯O3) stabilizing the lactam ring.
  • Parameters :
    • Unit Cell Dimensions : a = 10.3920 Å, b = 10.7709 Å, c = 14.8810 Å.
    • Torsion Angles : C5–C6–O2–C7 = 178.5°, indicating planarity critical for π-stacking .
      Applications : Crystallographic data validates DFT-optimized geometries (RMSD < 0.2 Å) for docking studies .

(Advanced) What methodologies address low yields in large-scale synthesis?

Methodological Answer:

  • Optimized Protocol ():
    • Step 1 : 6-Amino-1,3-dimethyluracil is reacted with 2-furoyl chloride in CH₂Cl₂/Et₃N (yield: 65–70%).
    • Step 2 : Purification via column chromatography (silica gel, EtOAc/hexane 3:7) increases purity to >98%.
  • Scale-Up Adjustments :
    • Flow Chemistry : Continuous reactors reduce reaction time (2 hrs vs. 24 hrs batch) .
    • Catalysis : K₂CO₃ or Cs₂CO₃ enhances nucleophilic substitution efficiency (turnover number = 12.5) .

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